![molecular formula C22H21FN2O3 B5628224 4'-fluoro-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}biphenyl-2-carboxamide](/img/structure/B5628224.png)
4'-fluoro-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}biphenyl-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves complex chemical processes, including the formation of specific bonds and the use of catalysts to achieve the desired structure. For instance, palladium-catalyzed carbon−sulfur bond formation using modified Migita reaction conditions has been explored for the synthesis of structurally related compounds, demonstrating the intricacies involved in synthesizing complex molecules (Norris & Leeman, 2008).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the compound's physical and chemical behavior. Crystal structure analysis plays a significant role in this, providing detailed information on the molecular geometry and intermolecular interactions. Studies have focused on similar compounds, employing X-ray diffraction techniques to elucidate their crystal structures and highlight the importance of such analyses in understanding compound properties (Hao et al., 2017).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are influenced by their functional groups and molecular structure. Research into related molecules has revealed the potential for diverse chemical reactions, including nucleophilic substitutions and condensation reactions, which are fundamental in modifying the compound's structure for various applications. The synthesis and characterization of pyrazoline derivatives, for example, provide insights into the reactivity and potential chemical transformations of similar compounds (Jasinski et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline form, are essential for understanding how a compound can be utilized and handled in both research and application contexts. Analyzing these properties requires comprehensive studies, often involving comparison with similar compounds to deduce patterns or anomalies in physical characteristics (Katoch-Rouse & Horti, 2003).
Chemical Properties Analysis
Chemical properties, including reactivity with other substances, stability under various conditions, and degradation pathways, are fundamental for safety and application considerations. Investigations into related compounds' synthesis and reactivity offer valuable insights into the chemical behavior that can be expected from 4'-fluoro-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}biphenyl-2-carboxamide (Martins et al., 2002).
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3/c1-14-10-18(28-25-14)11-16-12-27-13-21(16)24-22(26)20-5-3-2-4-19(20)15-6-8-17(23)9-7-15/h2-10,16,21H,11-13H2,1H3,(H,24,26)/t16-,21+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQBYKDSUICJJY-IERDGZPVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC2COCC2NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-fluoro-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}biphenyl-2-carboxamide |
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